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Compound of Interest

Compound Name: 1-Methyl-4-phenoxybenzene

Cat. No.: B161672 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1-Methyl-4-phenoxybenzene

This guide provides a comprehensive analysis of the spectroscopic data for 1-methyl-4-
phenoxybenzene (also known as 4-methyldiphenyl ether), a key intermediate in various

chemical syntheses. Designed for researchers, scientists, and professionals in drug

development, this document synthesizes data from mass spectrometry, infrared spectroscopy,

and nuclear magnetic resonance spectroscopy to provide a holistic and validated structural

characterization.

Introduction and Compound Overview
1-Methyl-4-phenoxybenzene (CAS No: 1706-12-3) is an aromatic ether with the molecular

formula C₁₃H₁₂O and a molecular weight of 184.24 g/mol .[1] Its structure, comprising a p-tolyl

group linked to a phenyl group via an ether oxygen, makes it a valuable building block in

organic synthesis. Accurate structural elucidation is paramount for its application in research

and development. This guide details the principles and experimental data from core

spectroscopic techniques that, in concert, provide an unambiguous confirmation of its chemical

identity.

Molecular Structure
The structural integrity of a compound is the foundation of its chemical behavior. The

arrangement of atoms and functional groups in 1-methyl-4-phenoxybenzene dictates its

unique spectroscopic fingerprint.
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Caption: Molecular structure of 1-methyl-4-phenoxybenzene.

Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation

pattern of a molecule, offering direct evidence of its elemental composition and structural

features. For 1-methyl-4-phenoxybenzene, electron ionization (EI) is a standard technique

that generates a characteristic fragmentation pattern.

Data Summary: Mass Spectrometry
Feature

m/z (Mass-to-Charge
Ratio)

Interpretation

Molecular Ion (M⁺) 184
Corresponds to the molecular

weight of C₁₃H₁₂O.[1]

Base Peak 184
The molecular ion is the most

abundant, indicating stability.

Key Fragment 91
Tentatively assigned to the

tropylium ion [C₇H₇]⁺.

Key Fragment 77
Tentatively assigned to the

phenyl cation [C₆H₅]⁺.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
The choice of GC-MS is predicated on the compound's volatility and thermal stability, allowing

for separation from impurities before mass analysis.

Sample Preparation: Prepare a dilute solution of 1-methyl-4-phenoxybenzene (~1 mg/mL)

in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject 1 µL of the sample solution into a GC system equipped with a

nonpolar capillary column (e.g., HP-5).[1]
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Temperature Program: Utilize a temperature gradient to ensure optimal separation. A typical

program starts at 50°C, holds for 2 minutes, and ramps to 250°C at 10°C/min.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is subjected to electron ionization (typically at 70 eV).

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)

based on their m/z ratio and detected.

Interpretation and Fragmentation
The mass spectrum is dominated by the molecular ion peak at m/z 184, confirming the

molecular formula C₁₃H₁₂O.[1] The high relative abundance of the molecular ion suggests a

stable structure, characteristic of aromatic compounds. Key fragmentation pathways involve

cleavage of the ether bond.

1-Methyl-4-phenoxybenzene
[C₁₃H₁₂O]⁺˙
m/z = 184

Tropylium Ion
[C₇H₇]⁺
m/z = 91

α-cleavage

Phenyl Cation
[C₆H₅]⁺
m/z = 77

C-O cleavage

Phenoxy Radical
[C₆H₅O]•

p-tolyl Radical
[C₇H₇]•

Click to download full resolution via product page

Caption: Proposed EI fragmentation pathway for 1-methyl-4-phenoxybenzene.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups

within a molecule. The spectrum arises from the absorption of infrared radiation, which excites
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molecular vibrations.

Data Summary: Key IR Absorptions
Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050-3030 C-H Stretch Aromatic C-H

~2920 C-H Stretch Methyl (CH₃)

~1600, ~1500 C=C Stretch Aromatic Ring

~1240 C-O-C Asymmetric Stretch Aryl Ether

~830 C-H Out-of-Plane Bend 1,4-Disubstituted Ring

Note: These are expected values based on characteristic group frequencies. Actual peak

positions can vary slightly.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
ATR-FTIR is the preferred method for liquid or solid samples as it requires minimal sample

preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean

by wiping it with a solvent like isopropanol and performing a background scan.

Sample Application: Place a single drop of liquid 1-methyl-4-phenoxybenzene directly onto

the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the

crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is automatically ratioed against the background to

produce the final absorbance or transmittance spectrum.

Spectral Interpretation
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The IR spectrum provides a clear fingerprint of the molecule's key functional groups. The

presence of sharp peaks around 1600 and 1500 cm⁻¹ confirms the aromatic rings. The most

diagnostic peak is the strong, asymmetric C-O-C stretch for the aryl ether linkage, expected

around 1240 cm⁻¹. This, combined with aromatic and aliphatic C-H stretching vibrations,

provides a self-validating dataset for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen

framework of an organic molecule. It provides information on the chemical environment,

connectivity, and number of different types of protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopy
¹H NMR provides detailed information about the number, environment, and neighboring

relationships of hydrogen atoms in the molecule.

Data Summary: Predicted ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 t 2H H-3', H-5'

~7.15 d 2H H-3, H-5

~7.05 t 1H H-4'

~6.95 d 2H H-2', H-6'

~6.90 d 2H H-2, H-6

~2.35 s 3H -CH₃

Interpretation: The ¹H NMR spectrum is expected to show distinct regions for aromatic and

aliphatic protons. The methyl group (-CH₃) protons appear as a singlet around 2.35 ppm due to

the absence of adjacent protons. The aromatic region (6.90-7.35 ppm) is more complex. The

two aromatic rings are chemically distinct. The protons on the p-tolyl ring (H-2, H-6 and H-3, H-

5) appear as two doublets due to symmetry. The protons on the phenoxy ring are split into
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three signals: a triplet for the para proton (H-4') and two signals for the ortho (H-2', H-6') and

meta (H-3', H-5') protons.

¹³C NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule.

Data Summary: ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

158.3 C-1'

154.9 C-4

133.5 C-1

130.2 C-3, C-5

129.8 C-3', C-5'

123.0 C-4'

119.5 C-2, C-6

118.9 C-2', C-6'

20.8 -CH₃

Data sourced from similar compounds and

spectral databases.[2]

Interpretation: The spectrum shows nine distinct carbon signals. The carbons directly attached

to the electron-withdrawing oxygen atom (C-4 and C-1') are the most deshielded, appearing

furthest downfield. The methyl carbon is highly shielded, appearing upfield around 20.8 ppm.

The remaining aromatic carbons appear in the typical range of 118-134 ppm, with their precise

shifts determined by their position relative to the ether and methyl substituents.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-methyl-4-phenoxybenzene in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane
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(TMS) as an internal standard (δ 0.00).

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the

appropriate frequency for either ¹H or ¹³C nuclei. Shimming is performed to optimize the

magnetic field homogeneity.

Acquisition of ¹H Spectrum: A standard pulse sequence is used. Key parameters include the

acquisition time (~2-3 s) and relaxation delay (~1-2 s).

Acquisition of ¹³C Spectrum: A proton-decoupled pulse sequence is used to simplify the

spectrum to singlets for each unique carbon. A longer acquisition time and more scans are

typically required due to the lower natural abundance of ¹³C.

Integrated Spectroscopic Workflow for Structural
Verification
No single technique provides a complete picture. The true power of spectroscopic analysis lies

in integrating data from multiple methods. Each technique validates the others, creating a

robust and trustworthy structural assignment.

Mass Spectrometry Infrared Spectroscopy NMR Spectroscopy

GC-MS Analysis

Molecular Weight = 184
Formula: C₁₃H₁₂O

Verified Structure:
1-Methyl-4-phenoxybenzene

ATR-FTIR Analysis

Functional Groups:
Aryl Ether (C-O-C)

Aromatic (C=C)
Methyl (C-H)

¹H and ¹³C NMR Analysis

Carbon-Hydrogen Framework
Connectivity Confirmed
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Click to download full resolution via product page

Caption: Integrated workflow for the structural elucidation of 1-methyl-4-phenoxybenzene.

Safety and Handling
As a laboratory chemical, 1-methyl-4-phenoxybenzene should be handled with appropriate

care.

Precautions: Avoid inhalation and contact with skin and eyes. Use only in a well-ventilated

area, preferably a chemical fume hood.[3]

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab

coat.[4]

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after

handling.[5]

Storage: Store in a tightly sealed container in a cool, dry place.

This guide demonstrates that through the systematic application and logical interpretation of

mass spectrometry, IR spectroscopy, and NMR spectroscopy, the structure of 1-methyl-4-
phenoxybenzene can be confirmed with a high degree of confidence. This multi-faceted

approach ensures the scientific integrity required for advanced research and development

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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